molecular formula C19H26N2O3 B14989023 5-Butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B14989023
M. Wt: 330.4 g/mol
InChI Key: WYHRZUFKROFQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic and aliphatic components, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazatricyclic Core: The initial step involves the construction of the diazatricyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic conditions to form the tricyclic structure.

    Introduction of the Butyl and Methyl Groups: The butyl and methyl groups can be introduced through alkylation reactions. For example, the tricyclic intermediate can be treated with butyl bromide and methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Dihydroxyphenyl Group: The final step involves the introduction of the dihydroxyphenyl group. This can be accomplished through a Friedel-Crafts acylation reaction, where the tricyclic intermediate is reacted with 2,4-dihydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aromatic ring or other reducible functional groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2), aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Reduced aromatic rings, aliphatic alcohols

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

5-Butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its tricyclic structure and functional groups make it suitable for use in the development of novel materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the diazatricyclic core can provide structural rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • **5-Butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 2,4-Dihydroxyphenyl derivatives: Compounds with similar dihydroxyphenyl groups but different core structures.

    Diazatricyclic compounds: Molecules with similar tricyclic cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a diazatricyclic core with a dihydroxyphenyl group. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

5-butyl-2-(2,4-dihydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H26N2O3/c1-3-4-7-19-11-20-9-18(2,17(19)24)10-21(12-19)16(20)14-6-5-13(22)8-15(14)23/h5-6,8,16,22-23H,3-4,7,9-12H2,1-2H3

InChI Key

WYHRZUFKROFQOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.